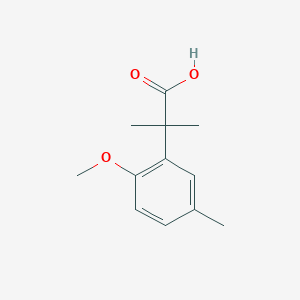

2-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid

Description

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2-(2-methoxy-5-methylphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C12H16O3/c1-8-5-6-10(15-4)9(7-8)12(2,3)11(13)14/h5-7H,1-4H3,(H,13,14) |

InChI Key |

ZYSNTCABTUJYEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Traditional Friedel–Crafts Acylation Approach

A common starting point involves the acylation of benzene derivatives with methyl or acyl chlorides, followed by oxidation to the corresponding acid. For instance, benzene can be acylated with methylacetyl chloride in the presence of aluminum chloride to produce 2-methyl-2-phenylpropanoic acid precursors.

Benzene Derivative Functionalization

- Method : Benzene or substituted phenyl compounds undergo Friedel–Crafts acylation with methylacetic acid derivatives.

- Reaction Conditions : Reflux in anhydrous conditions with AlCl₃ as a catalyst.

- Yield : Typically 70–85%, depending on substituents and purity of reagents.

Alternative Route: Direct Carboxylation

- Method : Carboxylation of suitable alkylated aromatic compounds using carbon dioxide under high pressure and temperature, followed by hydrogenation or methylation.

- Advantage : Bypasses multi-step synthesis, suitable for scale-up.

Bromination to Obtain 2-(4-Bromophenyl)-2-methylpropanoic Acid

Selective Bromination in Aqueous Medium

Based on patent data, bromination of 2-methyl-2-phenylpropanoic acid is achieved via controlled addition of bromine in an aqueous medium with sodium carbonate to maintain pH around 7.0. This method ensures regioselectivity, predominantly yielding the para-brominated derivative.

| Reaction Parameters | Details |

|---|---|

| Reagents | Bromine, sodium carbonate, water |

| Temperature | 25–35°C |

| Bromine equivalents | 1–2 equivalents relative to substrate |

| Reaction time | 3–10 hours |

| Purity of product | >98% GC purity |

Purification

- Extraction with dichloromethane.

- Crystallization from hexanes yields high-purity 2-(4-bromophenyl)-2-methylpropanoic acid.

Yield Data

- Typical yields are around 80%, with purity exceeding 98% GC analysis.

Esterification to Methyl 2-(4-Bromophenyl)-2-methylpropanoate

Esterification Process

- Method : Reaction of the acid with methanol in the presence of sulfuric acid at 63–67°C.

- Reaction Conditions : Reflux for 16 hours.

- Yield : Approximately 79%, with GC purity >99%.

Significance

- Esterification facilitates separation due to differential solubility.

- The methyl ester serves as an intermediate for further modifications.

Conversion to the Target Compound via Demethylation and Functionalization

Demethylation of Aromatic Methyl Ethers

Alkylation to Introduce Methoxy Group

- Method : Methylation of phenolic intermediates using methyl iodide or dimethyl sulfate in the presence of a base.

Alternative Synthetic Strategies

Suzuki Coupling Approach

- Method : Cross-coupling of 2-methyl-2-phenylpropanoic acid derivatives with 2-methoxyphenylboronic acids.

- Advantages : High regioselectivity and functional group tolerance.

- Reaction Conditions : Palladium catalysis, base (e.g., K₂CO₃), in polar solvents like DMF or toluene.

Direct Aromatic Substitution

- Electrophilic substitution of methyl groups on phenols followed by methylation to introduce the methoxy group.

Data Summary and Comparative Table

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid has several scientific research applications, including:

Chemistry: Used as a reactant in various organic synthesis reactions, including coupling reactions and the preparation of selective inhibitors.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-Methoxy-5-methylphenylboronic acid

- 2-Methoxy-5-methylbenzeneboronic acid

- 2-Methoxy-5-methylphenylboranediol

Uniqueness

2-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid is unique due to its specific structural features, such as the presence of both methoxy and methyl groups on the phenyl ring.

Biological Activity

2-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid, commonly referred to as a derivative of propanoic acid, has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C12H16O3

- Molecular Weight : 208.26 g/mol

- IUPAC Name : 2-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid

The biological activity of 2-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may function as an inhibitor of certain enzymes or receptors, which could lead to various therapeutic effects.

Anti-inflammatory Effects

Research indicates that 2-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

Analgesic Properties

In animal models, the compound has demonstrated analgesic effects comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in pain and inflammation pathways.

Antioxidant Activity

Studies have also reported that this compound possesses antioxidant properties, which may help mitigate oxidative stress-related damage in cells. This activity is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress is a contributing factor .

Case Study 1: Inhibition of Pro-inflammatory Cytokines

A study published in the Journal of Medicinal Chemistry explored the effects of various derivatives of propanoic acid on cytokine production. The results indicated that 2-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Case Study 2: Analgesic Efficacy in Animal Models

In a controlled experiment involving rats, the administration of this compound resulted in a marked decrease in pain response during formalin-induced nociception tests. The analgesic effect was dose-dependent and comparable to standard NSAIDs .

Table 1: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |

| Analgesic | Reduction in pain response | |

| Antioxidant | Decrease in oxidative stress markers |

Table 2: Comparison with Other Compounds

| Compound Name | Anti-inflammatory Activity | Analgesic Activity | Antioxidant Activity |

|---|---|---|---|

| 2-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid | High | Moderate | Moderate |

| Aspirin | High | High | Low |

| Ibuprofen | Moderate | High | Low |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid?

- Methodological Answer : A two-step approach is commonly employed:

Substituted Phenyl Precursor Synthesis : Start with a substituted benzene derivative (e.g., 2-methoxy-5-methylbenzaldehyde) and perform alkylation or Friedel-Crafts acylation to introduce the methylpropanoic acid moiety.

Cyclization or Functional Group Interconversion : Use acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) for cyclization, as demonstrated in the synthesis of structurally similar 2-methylpropanoic acid derivatives . Alternatively, employ benzyl-protected intermediates followed by catalytic hydrogenation to remove protecting groups .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) and mass spectrometry (MS) to identify impurities. Reference standards for related propanoic acids emphasize the need for retention time matching .

- Structural Confirmation : ¹H and ¹³C NMR spectroscopy to resolve methoxy (-OCH₃), methyl (-CH₃), and carboxylic acid (-COOH) signals. X-ray crystallography can elucidate steric effects of the 2-methoxy and 5-methyl substituents .

Q. What stability considerations are critical for long-term storage?

- Methodological Answer : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation. Stability studies should include accelerated degradation testing (40–60°C, 75% humidity) with periodic HPLC analysis. Related compounds show sensitivity to photolytic degradation, necessitating amber glass vials .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methoxy and 5-methyl substituents influence reactivity?

- Methodological Answer :

- Electronic Effects : The electron-donating methoxy group at the ortho position directs electrophilic substitution to the para position, while the methyl group at the meta position introduces steric hindrance. Computational studies (DFT) can map electron density and predict reaction sites .

- Steric Effects : In cross-coupling reactions (e.g., Suzuki-Miyaura), steric bulk from the 2-methoxy group may reduce catalytic efficiency. Optimize ligand-metal ratios (e.g., Pd(PPh₃)₄) to mitigate this .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Purity Verification : Use orthogonal methods (HPLC, NMR, elemental analysis) to confirm batch consistency. Impurities in propanoic acid derivatives (e.g., positional isomers) can skew bioassay results .

- Standardized Assays : Adopt harmonized protocols (e.g., fixed concentrations, cell lines) to minimize variability. For example, discrepancies in COX-2 inhibition assays may arise from differences in enzyme sources or incubation times .

Q. What mechanistic insights exist for its potential pharmacological applications?

- Methodological Answer :

- Enzyme Interactions : Molecular docking studies suggest the methoxy group forms hydrogen bonds with catalytic residues of cyclooxygenase (COX) enzymes. Competitive inhibition assays (e.g., IC₅₀ determination) can validate these interactions .

- Metabolic Stability : Use hepatic microsome models (human/rat) to assess oxidative metabolism. Fluorinated analogs show enhanced metabolic stability, suggesting strategic substitution could optimize pharmacokinetics .

Key Research Recommendations

- Stereochemical Analysis : Investigate enantiomeric purity using chiral HPLC if asymmetric synthesis is employed.

- Toxicity Profiling : Conduct acute toxicity assays (e.g., zebrafish models) to establish safety margins for pharmacological use .

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., 2-ethoxy or 5-ethyl derivatives) to delineate substituent effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.